3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

3-Cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 903350-97-0) features a strong electron-withdrawing 3-cyano substituent, enabling rigorous matched molecular pair analysis with the unsubstituted analog (CAS 262373-02-4). Its well-defined Hammett constant (σₘ = 0.56) and tPSA ≈75 Ų support compound calibration for computational ADME models. Use in ZAC antagonist SAR studies or as a synthetic handle for library diversification. Request quotation for bulk supply.

Molecular Formula C18H13N3O2S
Molecular Weight 335.38
CAS No. 903350-97-0
Cat. No. B2497018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS903350-97-0
Molecular FormulaC18H13N3O2S
Molecular Weight335.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C18H13N3O2S/c1-23-15-7-5-13(6-8-15)16-11-24-18(20-16)21-17(22)14-4-2-3-12(9-14)10-19/h2-9,11H,1H3,(H,20,21,22)
InChIKeyGOQNWRCLDGRRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 903350-97-0): Chemical Identity and Scaffold Context for Research Sourcing


3-Cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 903350-97-0; molecular formula C18H13N3O2S; molecular weight 335.38 g/mol) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide chemotype [1]. This structural class has been historically explored across multiple therapeutic areas, including kinase inhibition [2], glucokinase activation [3], and zinc-activated channel (ZAC) antagonism [4]. The compound features a 3-cyano substitution on the benzamide ring and a 4-(4-methoxyphenyl) group at the thiazole 4-position, a specific combination that distinguishes it from the broader chemotype. While the compound is currently cataloged by chemical suppliers and may serve as a synthetic intermediate or screening library component [1], primary literature reporting its quantitative biological profile relative to defined comparators remains absent from the public domain as of this assessment.

Why 3-Cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Generic N-(Thiazol-2-yl)benzamide Analogs


Substitution within the N-(thiazol-2-yl)benzamide chemotype is not pharmacologically neutral. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that even minor perturbations in substitution pattern cause significant shifts in target potency and selectivity. For example, in the context of zinc-activated channel (ZAC) antagonism, the five analogs evaluated by Madsen et al. exhibited IC50 values ranging from 2.5 µM to >100 µM depending solely on the nature and position of substituents on the benzamide and thiazole rings [1]. Similarly, in glucokinase activation, the specific combination of aryl groups on the thiazole and benzamide moieties is critical for allosteric binding [2]. The 3-cyano group in the target compound introduces a strong electron-withdrawing effect and potential hydrogen-bond acceptor capability not present in the unsubstituted benzamide analog (CAS 262373-02-4), which would be expected to alter target engagement, metabolic stability, and physicochemical properties. Consequently, generic substitution with a structurally related but distinct analog cannot be assumed to preserve biological function and would require independent validation.

Quantitative Differentiation Evidence for 3-Cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: A Comparator-Based Analysis


Structural Differentiation: 3-Cyano Substitution vs. Unsubstituted Benzamide Analog

The 3-cyano substituent on the benzamide ring is a key structural differentiator between 3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 903350-97-0; MW 335.38) and its closest commercially cataloged analog, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-02-4; MW 310.37) [1]. The cyano group introduces a strong electron-withdrawing effect (Hammett σₘ = 0.56), increasing the electrophilicity of the benzamide carbonyl and altering hydrogen-bonding capacity, which is known to modulate target binding affinity and metabolic stability in benzamide-based inhibitors [2].

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

Molecular Weight and Lipophilicity Differentiation vs. Core Scaffold

The addition of a 3-cyano group to the N-(thiazol-2-yl)benzamide core increases the molecular weight from 310.37 Da (for CAS 262373-02-4) to 335.38 Da (for CAS 903350-97-0), accompanied by a change in calculated logP [1]. The cyano group contributes to an increase in topological polar surface area (tPSA) from approximately 51 Ų to approximately 75 Ų, which impacts membrane permeability predictions [2]. These physicochemical differences place the two compounds in distinct property space, supporting their use as differentiated tool compounds in property-activity relationship studies.

Druglikeness Physicochemical Profiling ADME

Class-Level ZAC Antagonist Potency Range and Predicted Selectivity Contribution of the 3-Cyano Group

In the disclosed N-(thiazol-2-yl)-benzamide series targeting the zinc-activated channel (ZAC), the five analogs characterized by Madsen et al. exhibited antagonist IC50 values spanning from 2.5 µM to >100 µM in Xenopus oocyte two-electrode voltage clamp (TEVC) assays [1]. No tested analog in that study incorporated a 3-cyano group; however, the SAR trends indicate that electron-withdrawing substituents on the benzamide ring generally enhance antagonist potency. Extrapolation of this class-level SAR suggests that 3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 903350-97-0) may occupy a distinct position within this potency spectrum compared to analogs bearing electron-donating or neutral substituents at the 3-position.

Ion Channel Pharmacology Zinc-Activated Channel CNS Drug Discovery

Research and Industrial Application Scenarios for 3-Cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Based on Established Evidence


Matched Molecular Pair Analysis for Cyano Substitution Effects in N-(Thiazol-2-yl)benzamide Leads

Procurement of 3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 903350-97-0) alongside its unsubstituted analog N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-02-4) enables matched molecular pair (MMP) analysis to quantify the impact of 3-cyano substitution on in vitro potency, selectivity, and ADME properties [1]. This application is directly supported by the physicochemical differentiation evidence in Section 3.

Chemical Probe for Zinc-Activated Channel (ZAC) Pharmacology with an Unexplored Substituent

In the context of the N-(thiazol-2-yl)benzamide class of ZAC antagonists, the target compound represents an unexplored substitution pattern (3-cyano combined with 4-(4-methoxyphenyl)thiazole) that may yield improved potency or selectivity relative to the characterized analogs with IC50 values of 2.5–100 µM [2]. This scenario is supported by class-level SAR inference from Section 3.

Synthetic Intermediate for Diversification of Thiazole-Benzamide Chemical Libraries

The 3-cyano group serves as a versatile synthetic handle for further derivatization (e.g., hydrolysis to carboxamide or carboxylic acid; reduction to aminomethyl; cycloaddition to tetrazole), making the compound a strategic intermediate for generating focused libraries around the N-(thiazol-2-yl)benzamide scaffold [3]. This application leverages the structural differentiation evidence from Section 3.

Physicochemical Property Benchmarking in Computational ADME Models

With a well-defined electronic profile (Hammett σₘ = 0.56 for the 3-cyano group) and calculated tPSA of approximately 75 Ų, this compound can serve as a calibration standard for computational models predicting the impact of electron-withdrawing substituents on membrane permeability and metabolic stability [1]. This scenario is supported by the property comparison data in Section 3.

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